molecular formula C3H7Cl2N3 B13038609 1H-Pyrazol-3-amine dihydrochloride

1H-Pyrazol-3-amine dihydrochloride

Cat. No.: B13038609
M. Wt: 156.01 g/mol
InChI Key: OSPIHBOXUJUEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-3-amine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have significant biological and chemical properties .

Scientific Research Applications

1H-Pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor ligands.

    Medicine: This compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 3-Amino-4,5-dihydro-1-phenylpyrazole
  • 3,5-Diamino-1H-pyrazole

Comparison: 1H-Pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and reactivity properties compared to other aminopyrazoles. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .

Properties

Molecular Formula

C3H7Cl2N3

Molecular Weight

156.01 g/mol

IUPAC Name

1H-pyrazol-5-amine;dihydrochloride

InChI

InChI=1S/C3H5N3.2ClH/c4-3-1-2-5-6-3;;/h1-2H,(H3,4,5,6);2*1H

InChI Key

OSPIHBOXUJUEHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.